2-(4-chlorophenyl)-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one
Description
The compound 2-(4-chlorophenyl)-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one features a 4-chlorophenyl group attached to a ketone-bearing ethanone backbone. The azetidine (four-membered nitrogen-containing ring) is substituted with a 4-methylpyrazole moiety via a methylene linker. This structure combines conformational rigidity (from the strained azetidine) with the aromatic and hydrogen-bonding capabilities of the pyrazole and chlorophenyl groups.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c1-12-7-18-20(8-12)11-14-9-19(10-14)16(21)6-13-2-4-15(17)5-3-13/h2-5,7-8,14H,6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZBRTWVXFUZBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as pyraclostrobin , is primarily targeted towards fungi . It is used as a fungicide to control major plant pathogens including Septoria tritici, Puccinia spp., and Pyrenophora teres.
Mode of Action
Pyraclostrobin acts as a mitochondrial cytochrome-bc1 complex inhibitor . This means it inhibits the cytochrome-bc1 complex, a component of the mitochondrial electron transport chain. This inhibition disrupts the energy production in the fungal cells, leading to their death.
Biochemical Pathways
The primary biochemical pathway affected by pyraclostrobin is the electron transport chain in the mitochondria of fungal cells. By inhibiting the cytochrome-bc1 complex, pyraclostrobin disrupts the normal flow of electrons through this pathway. This disruption prevents the fungi from producing ATP, the energy currency of the cell, leading to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazoline/Pyrazole Cores
1-[5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl)ethan-1-one
- Key Features : Contains a dihydropyrazoline ring (partially saturated) and an indole group.
- Biological Activity : Exhibits significant antibacterial activity, attributed to the indole moiety’s ability to intercalate into bacterial DNA or inhibit efflux pumps .
- Contrast with Target Compound : The azetidine in the target compound may enhance metabolic stability compared to the dihydropyrazoline, which is prone to oxidation.
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
- Key Features : Dihydropyrazoline core with 4-methoxyphenyl substitution.
- Biological Activity: Pyrazoline derivatives are known for antibacterial, antifungal, and antioxidant activities .
Analogues with Piperidine/Piperazine Substitutions
1-[4-[3-(4-Chlorophenyl)-4-pyrimidin-4-yl-1H-pyrazol-5-yl]piperidin-1-yl]-2-hydroxyethanone
- Key Features : Piperidine ring linked to a pyrazole-pyrimidine hybrid.
- The hydroxy group enhances solubility .
- Contrast : The target compound’s azetidine may confer higher rigidity, favoring selective binding to compact active sites.
2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone
- Key Features : Piperazine ring with a methylsulfonyl group.
- Functional Impact : The sulfonyl group increases polarity and may improve solubility or enable hydrogen bonding with targets like proteases .
- Contrast : The target compound lacks such polar substituents, suggesting a focus on lipophilic interactions.
Analogues with Bulky or Extended Substituents
1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one
- Key Features : Dihydropyrazoline core with a bulky isopropylphenyl group.
- Impact : The isopropyl group enhances steric bulk, possibly improving metabolic stability but reducing membrane permeability .
- Contrast : The target compound’s compact azetidine-pyrazole system may offer better bioavailability.
1-{4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperazin-1-yl}-2-(3-methoxyphenyl)ethan-1-one
- Key Features : Piperazine linked to pyrazole and methoxyphenyl groups.
- Contrast : The target compound’s logP is likely higher due to the azetidine’s hydrophobicity, which could limit solubility but enhance blood-brain barrier crossing.
Key Findings and Implications
- Structural Rigidity : The azetidine in the target compound provides conformational constraints that may enhance binding specificity compared to flexible dihydropyrazolines or piperazines.
- Biological Potential: While pyrazoline derivatives show broad antibacterial/antioxidant activities , the target compound’s unique architecture warrants exploration in targets requiring compact, rigid ligands (e.g., kinase inhibitors).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
